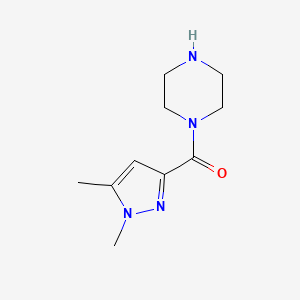
1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazine
Descripción general
Descripción
1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazine is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anti-diabetic, antioxidant, and anti-cancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperazine with a pyrazole derivative. The structural characterization can be performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
- Infrared Spectroscopy (FT-IR) : Identifies functional groups.
Anti-Diabetic Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant inhibition of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The IC50 values for these compounds were found to be comparable to standard drugs like Acarbose. For instance:
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
|---|---|---|
| This compound | 75.62 ± 0.56 | 119.3 ± 0.75 |
| Acarbose | 72.58 ± 0.68 | 115.6 ± 0.574 |
These results indicate that the compound could serve as a potential therapeutic agent for managing diabetes by inhibiting carbohydrate digestion.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated considerable antioxidant activity, which is crucial in mitigating oxidative stress-related diseases.
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties against various cell lines, including liver carcinoma (HepG2) and lung carcinoma (A549). The results indicated potent cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin:
| Cell Line | IC50 Value (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 5.35 | 3.78 |
| A549 | 8.74 | 6.39 |
These findings suggest that the compound may act as a promising anti-tumor agent with lower toxicity towards normal cells, indicating its potential for further development.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:
- Study on Anti-Diabetic Properties : In vitro assays showed that compounds similar to this compound effectively inhibited key enzymes involved in glucose metabolism, suggesting a mechanism for managing postprandial blood sugar levels.
- Research on Antioxidant Effects : A comparative analysis of antioxidant activities indicated that the pyrazole derivatives exhibited superior radical scavenging abilities compared to traditional antioxidants.
- Investigation of Anti-Cancer Effects : In vivo studies demonstrated that these compounds could significantly reduce tumor growth in animal models while exhibiting minimal side effects.
Propiedades
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8-7-9(12-13(8)2)10(15)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKSZMBPJFXDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















